6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Overview
Description
6-Fluoro-4-methoxyquinoline-2-carboxylic acid: is a fluorinated derivative of quinoline carboxylic acid. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Fluoro-4-methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA.
Pathways Involved: This action results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Fluoro-4-chloroquinoline-2-carboxylic acid
- 6-Fluoro-4-hydroxyquinoline-2-carboxylic acid
Comparison: 6-Fluoro-4-methoxyquinoline-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group, which enhance its biological activity and provide distinct chemical properties compared to other similar compounds .
Properties
IUPAC Name |
6-fluoro-4-methoxyquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKANOYXHMMLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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